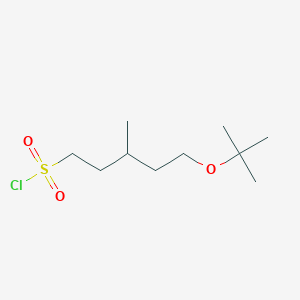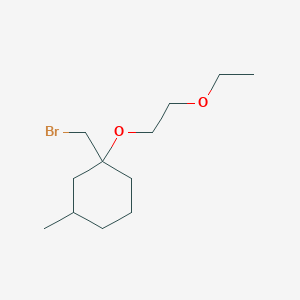
1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane is an organic compound that belongs to the class of cyclohexanes This compound features a bromomethyl group, an ethoxyethoxy group, and a methyl group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane can be achieved through several synthetic routes. One common method involves the bromination of 1-(Hydroxymethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction typically requires a solvent like dichloromethane (DCM) and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2) to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) in solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or basic conditions, or chromium trioxide (CrO3) in acetic acid.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of methyl-substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane: Similar structure with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane: Similar structure with a methoxyethoxy group instead of an ethoxyethoxy group.
1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-ethylcyclohexane: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane is unique due to its specific combination of functional groups, which can impart distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C12H23BrO2 |
|---|---|
Peso molecular |
279.21 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane |
InChI |
InChI=1S/C12H23BrO2/c1-3-14-7-8-15-12(10-13)6-4-5-11(2)9-12/h11H,3-10H2,1-2H3 |
Clave InChI |
SKXFGTOTRXWGFA-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC1(CCCC(C1)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride](/img/structure/B13487631.png)



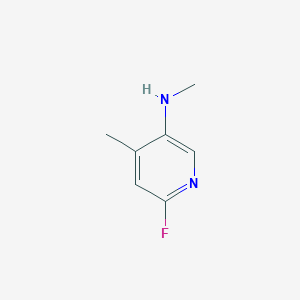
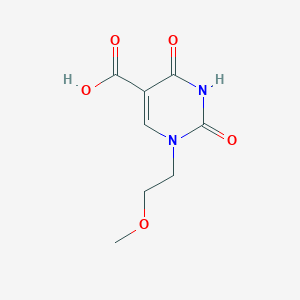

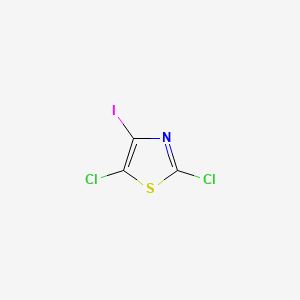


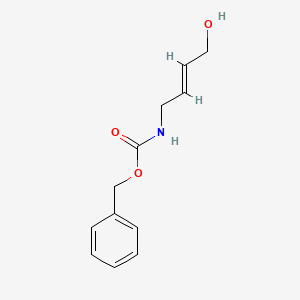
![8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride](/img/structure/B13487677.png)
